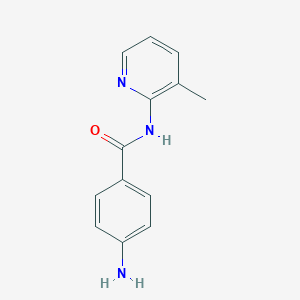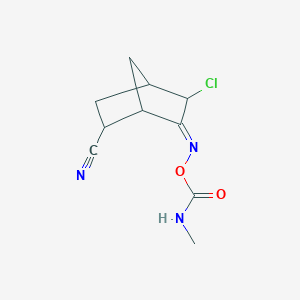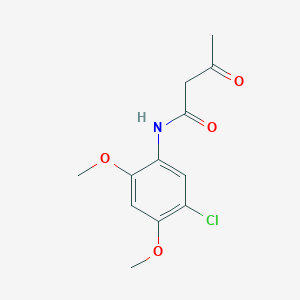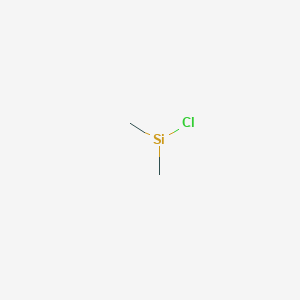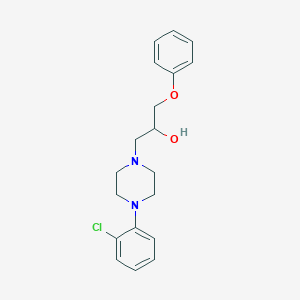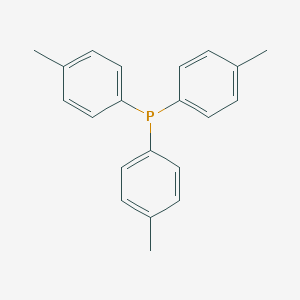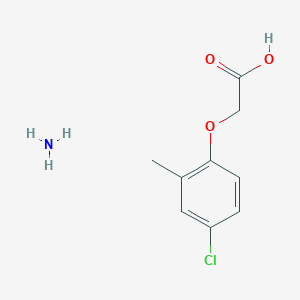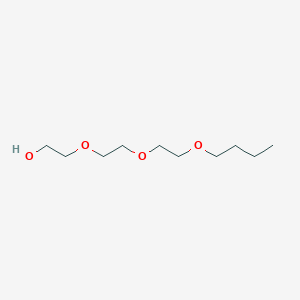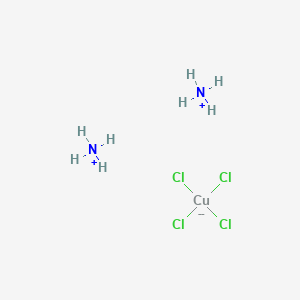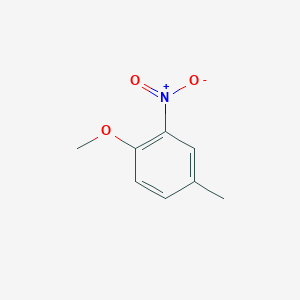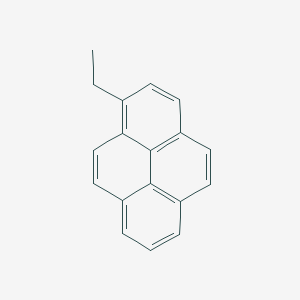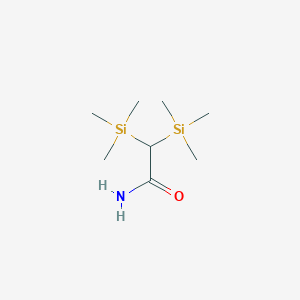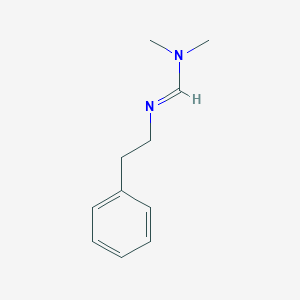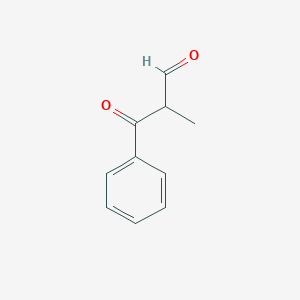
2-Benzoylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylpropanal is an organic compound that is widely used in scientific research due to its unique properties and versatile applications. It is a colorless liquid that is soluble in organic solvents and has a distinct odor. The compound has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol.
Wissenschaftliche Forschungsanwendungen
2-Benzoylpropanal has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis, such as in the preparation of chiral auxiliaries and ligands for asymmetric catalysis. Furthermore, 2-Benzoylpropanal is used as a probe for spectroscopic studies, such as NMR and IR spectroscopy.
Wirkmechanismus
The mechanism of action of 2-Benzoylpropanal is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the carbonyl group. The compound can also act as a Lewis acid or base, depending on the reaction conditions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 2-Benzoylpropanal. However, some studies have shown that the compound has antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been reported to have antioxidant activity and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Benzoylpropanal in lab experiments is its versatility. The compound can be used in various organic reactions and can be easily synthesized from readily available starting materials. However, one of the limitations of using 2-Benzoylpropanal is its toxicity. The compound can be harmful if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for research on 2-Benzoylpropanal. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of research is the investigation of the mechanism of action of 2-Benzoylpropanal and its potential applications in catalysis and materials science. Furthermore, the antimicrobial and antioxidant properties of the compound could be further explored for potential therapeutic applications.
Conclusion:
In conclusion, 2-Benzoylpropanal is a versatile organic compound with a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials, catalysts, and therapeutic agents.
Synthesemethoden
The synthesis of 2-Benzoylpropanal involves the reaction between benzaldehyde and acetone in the presence of a catalyst. The reaction takes place under acidic conditions and requires careful control of temperature and reaction time. The yield of the reaction depends on the purity of the starting materials and the reaction conditions. The purity of the final product can be improved by recrystallization or distillation.
Eigenschaften
IUPAC Name |
2-methyl-3-oxo-3-phenylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYLEYQOYIWKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylpropanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

